rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride
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Overview
Description
rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its unique stereochemistry and the presence of a benzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or a similar reagent.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Benzyl halides, alkyl halides, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amine .
Scientific Research Applications
Chemistry: In chemistry, rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of related compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- rel-(3R,4R)-4-fluoropyrrolidin-3-amine dihydrochloride
- (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Comparison: Compared to similar compounds, rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H22Cl2N2 |
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Molecular Weight |
277.23 g/mol |
IUPAC Name |
(3R,4R)-1-benzyl-4-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13+;;/m1../s1 |
InChI Key |
RXTMEKSWEOMRSX-FZIZHOOBSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
CC1CCN(CC1N)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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